Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate

CAS No.: 731810-57-4

Cat. No.: VC3759517

Molecular Formula: C16H18N2O5

Molecular Weight: 318.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 731810-57-4 |

|---|---|

| Molecular Formula | C16H18N2O5 |

| Molecular Weight | 318.32 g/mol |

| IUPAC Name | methyl 3-formyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-4-carboxylate |

| Standard InChI | InChI=1S/C16H18N2O5/c1-16(2,3)23-15(21)18-10-5-11(14(20)22-4)13-9(8-19)7-17-12(13)6-10/h5-8,17H,1-4H3,(H,18,21) |

| Standard InChI Key | RJOLGXRDBFYRMF-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=CC(=C2C(=C1)NC=C2C=O)C(=O)OC |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=C2C(=C1)NC=C2C=O)C(=O)OC |

Introduction

Chemical Properties and Structural Characteristics

Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate possesses a well-defined set of chemical and physical properties that determine its behavior in various contexts. Based on available data and predictive models, the compound exhibits the following physicochemical characteristics:

Basic Physicochemical Properties

The compound Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate is characterized by the molecular formula C₁₆H₁₈N₂O₅, corresponding to a molecular weight of 318.32 g/mol . This relatively moderate molecular weight places it within a range that is generally favorable for drug-like compounds according to Lipinski's Rule of Five.

The physical properties of this compound include:

| Property | Value | Note |

|---|---|---|

| Boiling Point | 473.5±45.0 °C | Predicted value |

| Density | 1.323±0.06 g/cm³ | Predicted value |

| pKa | 13.07±0.43 | Predicted value |

| Molecular Weight | 318.32 g/mol | Calculated value |

| Molecular Formula | C₁₆H₁₈N₂O₅ | Confirmed value |

These predicted values for boiling point, density, and pKa suggest that the compound is a relatively high-boiling, moderately dense substance with weakly acidic properties associated with the indole N-H . The high boiling point indicates strong intermolecular forces, likely resulting from hydrogen bonding capabilities of the multiple functional groups present in the molecule.

Structural Analysis

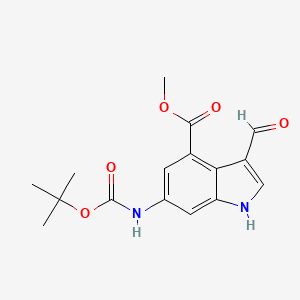

The molecular structure of Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate features an indole core substituted at three positions:

-

Position 3: Formyl group (CHO)

-

Position 4: Methyl carboxylate group (COOCH₃)

-

Position 6: N-Boc-protected amino group (NHCOOC(CH₃)₃)

The indole nucleus consists of a benzene ring fused to a pyrrole ring, creating a bicyclic aromatic system with unique electronic properties. This structural arrangement contributes to the compound's stability and reactivity patterns. The formyl group at position 3 is electron-withdrawing and can participate in numerous condensation reactions, while the methyl ester at position 4 provides opportunities for further functional group transformations. The Boc-protected amine at position 6 represents a strategic point for introducing additional diversity after deprotection.

Comparative Analysis with Related Compounds

To better understand the properties and potential applications of Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate, it is instructive to compare it with structurally related compounds that have been more extensively studied.

Comparison with Methyl 3-formyl-1H-indole-4-carboxylate

Methyl 3-formyl-1H-indole-4-carboxylate (CAS: 53462-88-7) represents a closely related structure that lacks the 6-N-Boc-amino substituent. A comparison of their properties reveals:

| Property | Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate | Methyl 3-formyl-1H-indole-4-carboxylate |

|---|---|---|

| Molecular Formula | C₁₆H₁₈N₂O₅ | C₁₁H₉NO₃ |

| Molecular Weight | 318.32 g/mol | 203.19 g/mol |

| Boiling Point | 473.5±45.0 °C (predicted) | 404.4 °C at 760 mmHg |

| Density | 1.323±0.06 g/cm³ (predicted) | 1.341 g/cm³ |

| Melting Point | Not reported | 134-135 °C |

| Flash Point | Not reported | 198.4 °C |

The addition of the 6-N-Boc-amino group significantly increases the molecular weight and likely affects the compound's solubility profile, with the Boc group enhancing lipophilicity while the amino functionality (when deprotected) would increase hydrophilicity .

Additional Physical Properties of Related Compounds

Methyl 3-formyl-1H-indole-4-carboxylate possesses several additional characterized properties that may provide insight into the behavior of the Boc-amino derivative:

| Property | Value for Methyl 3-formyl-1H-indole-4-carboxylate |

|---|---|

| Exact Mass | 203.058 |

| Polar Surface Area | 59.16 |

| LogP | 1.767 |

| Index of Refraction | 1.677 |

These properties suggest that Methyl 3-formyl-1H-indole-4-carboxylate has moderate lipophilicity and a relatively small polar surface area . The addition of the N-Boc-amino group in Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate would be expected to increase both the polar surface area and the molecular volume, potentially affecting membrane permeability and other pharmacokinetic properties.

The related compound Methyl 3-formyl-1H-indole-4-carboxylate has appeared in multiple research contexts, including publications by Wu and Su in the Journal of the American Chemical Society (2011) and Yamada and Somei in Heterocycles (1987) . Additionally, it has been referenced in patents from pharmaceutical companies including Biovitrum AB, suggesting applications in drug discovery efforts.

By extension, Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate may find similar applications, with the additional amino functionality providing enhanced opportunities for creating selective ligands for biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume